Hentriacontanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hentriacontanoic acid can be synthesized through the reaction of the olefin triacontene-1 with appropriate reagents to yield linear n-henatriacontanoic acid . This process involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is typically extracted from natural sources such as peat wax and montan wax . The extraction process involves the use of solvents like chloroform to separate the acid from other components . The extracted acid is then purified through various techniques to obtain a high-purity product suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Hentriacontanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or aldehyde using oxidizing agents.

Reduction: The acid can be reduced to its corresponding alcohol using reducing agents.

Substitution: this compound can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Applications De Recherche Scientifique

Hentriacontanoic acid has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of hentriacontanoic acid involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its carboxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Hentriacontanoic acid can be compared with other long-chain saturated fatty acids, such as:

- Triacontanoic acid (C30H60O2)

- Dotriacontanoic acid (C32H64O2)

- Tetratriacontanoic acid (C34H68O2)

Uniqueness: this compound is unique due to its specific chain length (31 carbon atoms), which imparts distinct physical and chemical properties. Its high melting point and long carbon chain make it particularly suitable for applications requiring thermal stability and hydrophobicity .

Activité Biologique

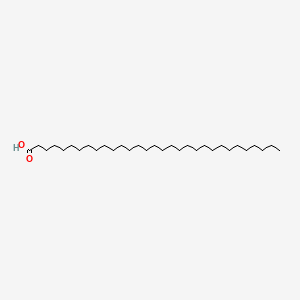

Hentriacontanoic acid, also known as hentriacontylic acid, is a saturated fatty acid with the chemical formula . It is classified as a very long-chain fatty acid (VLCFA) and is characterized by its linear structure comprising 31 carbon atoms. This compound can be derived from natural sources such as peat wax and montan wax, and it can also be synthesized through various chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C31H62O2 |

| Molecular Weight | 466.82 g/mol |

| Melting Point | 109.3 - 109.6 °C |

| Boiling Point | 446.5 °C |

| Density | 0.872 g/cm³ |

| LogP | 11.4038 |

This compound's unique structure contributes to its distinct physical and chemical properties, differentiating it from shorter-chain fatty acids.

Physiological Roles

Research indicates that this compound may play significant roles in biological systems, particularly in lipid metabolism and cellular signaling pathways. Its biological functions are still being explored, but several studies suggest potential health benefits:

- Lipid Metabolism Regulation : this compound has been implicated in the regulation of lipid profiles in organisms, potentially influencing cholesterol levels and fatty acid composition in tissues .

- Antioxidant Properties : Preliminary studies suggest that this fatty acid may protect cells against oxidative stress, which is critical for maintaining cellular health and preventing chronic diseases .

Case Studies

- Study on Plant Sources : A study conducted on the lipid composition of Pedalium murex revealed the presence of this compound among other fatty acids, suggesting its role in plant metabolism and potential benefits for human health through dietary sources .

- Synthetic Applications : Research has demonstrated that synthetic versions of VLCFAs like this compound can enhance bioavailability in animal models, leading to improved physiological outcomes such as better visual function in mice . This highlights the potential therapeutic applications of VLCFAs in treating degenerative diseases.

Interaction Studies

Interaction studies involving this compound focus on its behavior within biological systems:

- Cell Membrane Integration : The incorporation of long-chain fatty acids into cell membranes has been shown to affect membrane fluidity and function, which could impact various signaling pathways and cellular responses .

- Metabolic Pathways : this compound may influence metabolic pathways related to energy storage and utilization, although further research is needed to clarify these mechanisms.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related long-chain fatty acids is provided below:

| Compound Name | Molecular Formula | Chain Length | Unique Features |

|---|---|---|---|

| Tetracosanoic Acid | C24H48O2 | 24 | Found in natural waxes; shorter chain |

| Hexacosanoic Acid | C26H52O2 | 26 | Commonly found in animal fats; slightly shorter |

| Octacosanoic Acid | C28H56O2 | 28 | Used in cosmetics; longer chain |

| This compound | C31H62O2 | 31 | Unique structure; potential industrial applications |

The distinct chain length of this compound allows for specific interactions within biological systems that may not be present with shorter or longer-chain fatty acids.

Propriétés

IUPAC Name |

hentriacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLMUMPTRGEPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191623 | |

| Record name | Hentriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hentriacontanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38232-01-8 | |

| Record name | Hentriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hentriacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENTRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8P9L2CU4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of hentriacontanoic acid in plant research?

A1: this compound is primarily utilized as an internal standard in plant metabolite analysis. [, ] In a study investigating photorespiratory metabolism in Arabidopsis thaliana, researchers used this compound to normalize metabolite data obtained through gas chromatography-mass spectrometry (GC-MS). [] This normalization process allows for accurate comparison of metabolite levels across different samples by accounting for variations in sample preparation and instrument response.

Q2: Can you provide details about the structure and identification of this compound?

A2: this compound is a saturated fatty acid with a 31-carbon chain.

Q3: Are there any known alternative compounds to this compound for its specific applications in research?

A3: While this compound is a commonly employed internal standard, other compounds with similar properties can also be used. The choice of an appropriate internal standard depends on factors like the specific analytical technique, target analytes, and desired accuracy. Researchers often select internal standards that are chemically similar to their target analytes but not naturally present in the sample matrix to avoid interference.

- South, P. F., et al. (2017). Bile acid sodium symporter BASS6 can transport glycolate and is involved in photorespiratory metabolism in Arabidopsis thaliana. The Plant Cell, 29(4), 791–809.

- Ahmad, R., et al. (2011). Chemical constituents of Melicope ptelefolia. Journal of Asian Natural Products Research, 13(10), 959–965.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.